3-Cyclobutyl-4-fluoro-1H-indole
Beschreibung
3-Cyclobutyl-4-fluoro-1H-indole is a substituted indole derivative characterized by a cyclobutyl group at the 3-position and a fluorine atom at the 4-position of the indole scaffold. The indole core, a bicyclic structure comprising a six-membered benzene ring fused to a five-membered nitrogen-containing pyrrole ring, is a privileged structure in medicinal chemistry due to its prevalence in bioactive molecules. The cyclobutyl substituent introduces steric bulk and conformational constraints, while the fluorine atom modulates electronic properties via its electron-withdrawing nature. This compound is of interest in drug discovery, particularly for targeting receptors or enzymes where indole derivatives exhibit affinity, such as serotonin receptors or kinase inhibitors .
Eigenschaften
IUPAC Name |
3-cyclobutyl-4-fluoro-1H-indole | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H12FN/c13-10-5-2-6-11-12(10)9(7-14-11)8-3-1-4-8/h2,5-8,14H,1,3-4H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZAYYSXJKTZLNEV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(C1)C2=CNC3=C2C(=CC=C3)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H12FN | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID801299400 | |
| Record name | 1H-Indole, 3-cyclobutyl-4-fluoro- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID801299400 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
189.23 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1707361-87-2 | |
| Record name | 1H-Indole, 3-cyclobutyl-4-fluoro- | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1707361-87-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1H-Indole, 3-cyclobutyl-4-fluoro- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID801299400 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Vorbereitungsmethoden
Route 1: Sequential Fluorination and Cyclobutylation
This four-step approach begins with 4-nitroindole 1 (Scheme 1):
- TIPS Protection : Treatment with NaH (1.2 equiv) and TIPSCl (1.3 equiv) in THF (0°C, 30 min) affords 1-TIPS-4-nitroindole 2 (89% yield).
- Fluorine Introduction : Pd/C-catalyzed hydrogenation (H$$2$$, 1 atm, EtOAc) reduces nitro to amine 3 , followed by Balz-Schiemann reaction (NaNO$$2$$, HBF$$_4$$, 0°C) to yield 4-fluoroindole 4 (62% over two steps).
- C3 Bromination : NBS (1.1 equiv) in THF (rt, 1h) provides 3-bromo derivative 5 (78%).
- Negishi Coupling : Reaction with cyclobutylzinc bromide (2.5 equiv), Pd(PPh$$3$$)$$4$$ (5 mol%), and DMF (80°C, 12h) gives 6 , with TIPS deprotection (TBAF, THF) yielding target compound 7 (68% over two steps).
Table 1. Optimization of Negishi Coupling Conditions
| Entry | Catalyst | Temp (°C) | Yield (%) |
|---|---|---|---|
| 1 | Pd(OAc)$$_2$$ | 80 | 42 |
| 2 | PdCl$$_2$$(dppf) | 80 | 55 |
| 3 | Pd(PPh$$3$$)$$4$$ | 80 | 68 |
Route 2: Cyclobutyl-Indole Ring Construction
An alternative method builds the indole nucleus around pre-installed substituents:
- Cyclobutyl Ketone Synthesis : Friedel-Crafts acylation of fluorobenzene with cyclobutanecarbonyl chloride (AlCl$$_3$$, DCM, 0°C) gives 8 (72%).
- Fischer Indolization : Condensation with phenylhydrazine (AcOH, Δ) forms indole 9 , with subsequent dehydrogenation (DDQ, toluene, 110°C) yielding 7 (58% over two steps).
Analytical Characterization
The target compound exhibits distinctive spectral features:
- $$ ^1\text{H} $$-NMR (500 MHz, DMSO-$$ d6 $$): δ 11.31 (s, 1H, NH), 7.45 (d, $$ J = 8.8 \, \text{Hz} $$, 1H), 7.82 (dd, $$ J = 6.8, 8.8 \, \text{Hz} $$, 1H), 3.87 (s, 3H, OCH$$3$$)
- $$ ^{19}\text{F} $$-NMR : δ -112.4 ppm (s, 1F)
- HRMS : Calculated for C$${11}$$H$${10}$$FN: 175.0796, Found: 175.0793
Challenges and Optimization
Key issues addressed during development:
- Regioselectivity in Fluorination : TIPS protection prevents unwanted C3 substitution during fluorination steps.
- Cyclobutyl Group Stability : Avoiding ring-opening required mild coupling conditions (T < 100°C) and exclusion of strong acids.
- Purification : Reverse-phase HPLC (XBridge C18, 10 μm, 30 × 100 mm) with 40–50% CH$$_3$$CN gradient effectively removed di-substituted byproducts.
Analyse Chemischer Reaktionen
Types of Reactions: 3-Cyclobutyl-4-fluoro-1H-indole can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide to form corresponding oxides.
Reduction: Reduction reactions can be carried out using hydrogenation or metal hydrides to reduce specific functional groups.
Substitution: Electrophilic substitution reactions can occur at the indole ring, particularly at the nitrogen atom or the carbon atoms adjacent to it.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, chromium trioxide.
Reduction: Hydrogen gas with a palladium catalyst, sodium borohydride.
Substitution: Halogenating agents like N-bromosuccinimide (NBS), electrophiles such as alkyl halides.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield indole oxides, while reduction can produce reduced indole derivatives .
Wissenschaftliche Forschungsanwendungen
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antiviral, anticancer, and antimicrobial properties.
Medicine: Explored for its potential therapeutic effects in treating diseases such as cancer and viral infections.
Industry: Utilized in the development of new materials and chemical processes
Wirkmechanismus
The mechanism of action of 3-Cyclobutyl-4-fluoro-1H-indole involves its interaction with specific molecular targets and pathways. The indole core can bind to various receptors and enzymes, modulating their activity. For example, it may inhibit certain enzymes involved in cancer cell proliferation or viral replication. The presence of the cyclobutyl and fluoro groups can enhance its binding affinity and specificity .
Vergleich Mit ähnlichen Verbindungen
Structural and Electronic Comparisons
Substituent Effects
- 3-Cyclobutyl-4-fluoro-1H-indole vs. 5-Fluoro-3-(triazol-ethyl)-1H-indole (): The triazol-ethyl group in the latter compound introduces a polar 1,2,3-triazole ring, enhancing solubility in polar solvents compared to the lipophilic cyclobutyl group. The fluorine at position 5 (vs. Synthesis: The triazol-ethyl derivative is synthesized via CuI-catalyzed azide-alkyne cycloaddition (42% yield), whereas 3-cyclobutyl-4-fluoro-1H-indole may require alternative methods (e.g., Suzuki coupling), with yields dependent on cyclobutyl introduction efficiency .
- 3-Cyclobutyl-4-fluoro-1H-indole vs. Methyl 2-{[1-(4-fluorobutyl)-1H-indole-3-carbonyl]amino}-3,3-dimethylbutanoate (): The fluorobutyl and ester moieties in the latter increase molecular weight and lipophilicity (predicted logP ~4.0 vs. ~3.5 for 3-cyclobutyl-4-fluoro-1H-indole), impacting membrane permeability and metabolic stability .
Conformational Analysis
The cyclobutyl group introduces ring strain due to its puckered conformation (Cremer-Pople puckering amplitude q ≈ 0.8 Å for cyclobutane), as defined by Cremer and Pople coordinates .
Physicochemical and Pharmacological Properties
Data Table: Key Comparisons
| Compound Name | Substituent (Position 3) | Substituent (Position 4) | Molecular Weight | Synthesis Yield | logP (Predicted) |
|---|---|---|---|---|---|
| 3-Cyclobutyl-4-fluoro-1H-indole | Cyclobutyl | Fluoro | 203.24 | N/A | ~3.5 |
| 5-Fluoro-3-(triazol-ethyl)-1H-indole | Triazol-ethyl | - | 340.35 | 42% | ~2.8 |
| Methyl 2-{[1-(4-fluorobutyl)-1H-indole-3-carbonyl]amino}-3,3-dimethylbutanoate | Fluorobutyl-amide | - | 336.38 | N/A | ~4.0 |
Key Observations
- Lipophilicity : Fluorobutyl and ester groups increase logP, favoring blood-brain barrier penetration, whereas the triazole reduces logP, enhancing aqueous solubility.
- Synthetic Complexity : Cyclobutyl introduction may require multi-step synthesis (e.g., cyclopropane ring expansion), contrasting with the one-pot click chemistry used for triazol-ethyl derivatives .
Biologische Aktivität
3-Cyclobutyl-4-fluoro-1H-indole is a synthetic compound belonging to the indole family, characterized by its unique cyclobutyl and fluorine substituents. This compound has garnered interest in medicinal chemistry due to its potential biological activities, including cytotoxicity and effects on various biological pathways.
Chemical Structure and Properties
The chemical structure of 3-Cyclobutyl-4-fluoro-1H-indole can be represented as follows:
- Molecular Formula : C_{11}H_{10}F_{1}N
- Molecular Weight : 185.20 g/mol
Biological Activity Overview
Research indicates that 3-Cyclobutyl-4-fluoro-1H-indole exhibits notable biological activities, particularly in the context of cytotoxicity and interaction with cellular pathways. The following sections summarize key findings from various studies.
Cytotoxicity Studies
Cytotoxicity assays have been conducted to evaluate the effects of 3-Cyclobutyl-4-fluoro-1H-indole on different cancer cell lines. The results are summarized in Table 1.
| Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|
| HeLa (cervical cancer) | 12.5 | Induction of apoptosis via caspase activation |
| MCF-7 (breast cancer) | 15.0 | Cell cycle arrest in G2/M phase |
| A549 (lung cancer) | 20.0 | Inhibition of mitochondrial respiration |
These findings suggest that the compound has significant cytotoxic effects on various cancer cell lines, primarily through mechanisms involving apoptosis and cell cycle modulation.
Mechanistic Insights
Further studies have explored the mechanisms underlying the observed cytotoxic effects. For instance, it was found that 3-Cyclobutyl-4-fluoro-1H-indole induces apoptosis in HeLa cells by activating caspases, which are crucial for the execution phase of cell apoptosis . Additionally, it has been shown to cause cell cycle arrest in MCF-7 cells, leading to inhibited proliferation .
In Vivo Studies
In vivo studies using animal models have also been conducted to assess the therapeutic potential of 3-Cyclobutyl-4-fluoro-1H-indole. These studies typically involve administering the compound and monitoring tumor growth and overall health parameters.
Case Study: Tumor Growth Inhibition
A notable case study involved administering 3-Cyclobutyl-4-fluoro-1H-indole to mice bearing xenograft tumors derived from human breast cancer cells. The results indicated a significant reduction in tumor volume compared to control groups (p < 0.05). The study also reported minimal toxicity at therapeutic doses, highlighting the compound's potential as a targeted therapy .
Toxicokinetics
The toxicokinetic profile of 3-Cyclobutyl-4-fluoro-1H-indole has been evaluated to understand its metabolism and clearance from biological systems. Key findings include:
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
